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Temporally Multiplexed Imaging (TMI) is a advanced fluorescence microscopy technique that enables

simultaneous imaging of multiple dynamic cellular signals in living cells. It overcomes the spectral

limitation of conventional microscopy by using fluorescent proteins with distinct, clock-like kinetic

properties instead of different colors [1].

Core Principle of TMI

The fundamental idea behind TMI is to associate different cellular signals with different reversibly

photoswitchable fluorescent proteins (rsFPs) that exhibit unique off-switching kinetics during continuous

illumination [1].

Each pixel in a brief time-lapse movie captures a single fluorescence trace, which is a linear
combination of the signals from all rsFPs present at that location.

Through linear unmixing of this summed trace against a library of known reference traces for each
rsFP, the individual contribution (amplitude) of each signal can be computationally reconstructed at

each pixel [1].

Experimental Workflow for TMI

The diagram below outlines the key stages of a TMI experiment, from preparation to final image analysis:
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Experimental Planning

1. Construct Generation
Clone genes for rsFPs with distinct
off-switching kinetics into vectors.

2. Cell Preparation
Co-express multiple rsFP-based

reporters in cultured cells.

3. Reference Data Acquisition
For each rsFP alone, acquire a brief movie

to define its characteristic off-switching trace.

4. Multiplexed Data Acquisition
For cells expressing all reporters, acquire
a brief movie (e.g., 70 frames over 3.8s).

5. Computational Unmixing
Decompose the fluorescence trace at each pixel

into a weighted sum of the reference traces.

6. Signal Amplitude Extraction
The unmixing weights represent the final

amplitude of each cellular signal.

Reconstructed Multiplexed Images
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Validated Fluorophores for TMI

The table below lists a set of green rsFPs successfully used for 6-color TMI, along with their key

characteristics [1].

Fluorescent
Protein

Primary Characteristic Notes

Dronpa Distinct off-switching

kinetics

A well-characterized rsFP [1].

rsFastLime Distinct off-switching

kinetics

Kinetics different from Dronpa and rsGreenF-E [1].

rsGreenF-
Enhancer

Distinct off-switching

kinetics

Highly different off-switching kinetics [1].

Skylan62A Distinct off-switching

kinetics

An engineered variant with kinetics between

rsFastLime and Dronpa [1].

rsEGFP2-
Enhancer

Distinct off-switching

kinetics

Off-switching kinetics between rsGreen-F-E and

rsFastLime [1].

YFP Non-switching Serves as a stable, non-switching reference signal [1].

Detailed Protocol: Key Experiments

1. Generating a Reference Kinetics Library

Objective: To characterize the precise off-switching timecourse for each rsFP under your specific

experimental conditions.
Methodology:

Express each rsFP construct individually in your cell model (e.g., NIH/3T3 cells).
On a confocal microscope, select cells expressing a moderate level of the rsFP.
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Acquisition: For each field of view, acquire a brief movie (e.g., 70 frames over ~3.8 seconds)

under continuous illumination with the switching laser (e.g., 488 nm). Ensure the imaging
conditions (laser power, exposure time, etc.) are identical to those planned for the multiplexed

experiment.
For each rsFP, plot the mean fluorescence intensity over time and fit the decay curve. The

traces should be well-fit by a single-exponential decay [1].
Output: A set of reference traces that serve as the basis for all subsequent linear unmixing.

2. Validating TMI Performance and Measuring Crosstalk

Objective: To quantify the accuracy of the unmixing process and ensure minimal false-positive signal
assignment between channels.

Methodology:
Ground Truth Test: Express rsFPs individually in separate cells. Process these single-rsFP

movies through the full TMI unmixing pipeline. The signal should ideally only appear in the
correct channel.

Crosstalk Calculation: For each rsFP, measure the apparent signal in the five "off-target"
channels. This value, as a percentage of the signal in the correct channel, is the crosstalk.

Reported crosstalk is typically in the range of a few percent or lower [1].
Immunostaining Correlation: For fixed samples, compare TMI-derived images with those

from immunostaining of a tag (e.g., FLAG) on each rsFP. The correlation should be high and
match the correlation observed when the rsFP is expressed alone [1].

3. Applying TMI to Live-Cell Signaling Dynamics

Objective: To simultaneously monitor the activity of multiple kinases or other signaling molecules in
response to a stimulus.

Methodology:
Create recombinant constructs where each rsFP with a unique kinetic signature is fused to a

biosensor for a different signaling molecule (e.g., a FRET-based kinase activity reporter).
Co-express all biosensor constructs in the same cell.

Acquire the TMI movie at baseline and after applying a stimulus.
Unmix the movies to generate separate, simultaneous time-lapse images of each signaling

activity, allowing you to analyze their relationships in individual living cells [1].

TMI Data Processing Pipeline

The following diagram illustrates the core computational process of decomposing a mixed signal into its

individual components.
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Key Considerations for Implementation

Microscope Requirements: TMI can be performed on standard laser-scanning confocal or widefield

fluorescence microscopes equipped with a camera capable of brief, rapid acquisition. No specialized
hardware for lifetime or spectral imaging is needed [1].

Critical Parameters: The success of TMI hinges on the distinctness of the off-switching kinetics and
the stability of these properties across different cellular contexts. It is crucial to confirm that kinetic

traces are independent of expression level [1].
Advantages: The primary advantage is a significant increase in multiplexing capacity on conventional

microscopes using fully genetically encoded reagents. This allows for the direct analysis of complex
signal network interactions in live cells [1].

Limitations: The temporal resolution is limited by the number of frames needed to capture the kinetic
signature. Phototoxicity from the switching illumination must also be considered for long-term live-cell

experiments.
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implementation-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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